Cas no 242797-15-5 (1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine)

1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
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- 1-(3-CHLOROPHENYL)-4-(3-METHYLPHENYL)-1H-PYRAZOL-5-AMINE
- 1-(3-CHLOROPHENYL)-4-(3-METHYLPHENYL)-1H-PYRAZOL-5-YLAMINE
- 1-(3-chlorophenyl)-4-(m-tolyl)-1H-pyrazol-5-amine
- 1H-Pyrazol-5-amine, 1-(3-chlorophenyl)-4-(3-methylphenyl)-
- 1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine
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- インチ: InChI=1S/C16H14ClN3/c1-11-4-2-5-12(8-11)15-10-19-20(16(15)18)14-7-3-6-13(17)9-14/h2-10H,18H2,1H3
- InChIKey: WYLZEWFAKKFQCL-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 457.8±45.0 °C at 760 mmHg
- フラッシュポイント: 230.7±28.7 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630750-10mg |
1-(3-Chlorophenyl)-4-(m-tolyl)-1H-pyrazol-5-amine |
242797-15-5 | 98% | 10mg |
¥872 | 2023-04-06 | |
Key Organics Ltd | 10E-303S-1G |
1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine |
242797-15-5 | >95% | 1g |
£770.00 | 2025-02-09 | |
Key Organics Ltd | 10E-303S-10G |
1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine |
242797-15-5 | >95% | 10g |
£5775.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630750-1mg |
1-(3-Chlorophenyl)-4-(m-tolyl)-1H-pyrazol-5-amine |
242797-15-5 | 98% | 1mg |
¥436 | 2023-04-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630750-5mg |
1-(3-Chlorophenyl)-4-(m-tolyl)-1H-pyrazol-5-amine |
242797-15-5 | 98% | 5mg |
¥537 | 2023-04-06 | |
A2B Chem LLC | AI69299-1g |
1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine |
242797-15-5 | >95% | 1g |
$1295.00 | 2024-04-20 | |
Key Organics Ltd | 10E-303S-10MG |
1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine |
242797-15-5 | >95% | 10mg |
£48.00 | 2025-02-09 | |
A2B Chem LLC | AI69299-5mg |
1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine |
242797-15-5 | >95% | 5mg |
$214.00 | 2024-04-20 | |
abcr | AB578380-1g |
1-(3-Chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine; . |
242797-15-5 | 1g |
€1312.80 | 2024-08-02 | ||
A2B Chem LLC | AI69299-1mg |
1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine |
242797-15-5 | >95% | 1mg |
$201.00 | 2024-04-20 |
1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine 関連文献
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amineに関する追加情報
Comprehensive Overview of 1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine (CAS No. 242797-15-5)
1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine, with the CAS number 242797-15-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyrazole amine family, a class known for its diverse biological activities and applications in drug discovery. The unique structural features of this molecule, including the 3-chlorophenyl and 3-methylphenyl substituents, contribute to its potential as a building block for bioactive molecules. Researchers are particularly interested in its role as a precursor for kinase inhibitors and anti-inflammatory agents, aligning with current trends in targeted therapy development.
In recent years, the demand for heterocyclic compounds like 1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine has surged due to their versatility in medicinal chemistry. The compound's molecular structure offers excellent opportunities for structure-activity relationship (SAR) studies, a hot topic in drug design. With the growing focus on personalized medicine and small molecule therapeutics, this pyrazole derivative presents exciting possibilities for researchers exploring novel treatment options for chronic diseases. Its chloro and methyl functional groups provide distinct electronic and steric properties that can be fine-tuned for specific biological targets.
The synthesis of CAS 242797-15-5 typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity. Current optimization efforts focus on green chemistry approaches, addressing the pharmaceutical industry's push for more sustainable manufacturing processes. Analytical characterization of this compound employs advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry, ensuring precise quality control for research applications. These analytical methods are crucial for verifying the compound's identity and purity, especially when used as a reference standard in biological studies.
From a commercial perspective, 1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine serves as a valuable intermediate for various specialty chemicals. Suppliers often highlight its application potential in crop protection formulations and veterinary pharmaceuticals, areas experiencing rapid growth due to global food security concerns. The compound's stability under various storage conditions makes it particularly attractive for industrial applications, with proper handling protocols ensuring long-term usability. Market analysts note increasing interest in this chemical entity from both academic and industrial research sectors.
Safety considerations for 242797-15-5 follow standard laboratory practices for handling organic compounds. While not classified as highly hazardous, appropriate personal protective equipment (PPE) is recommended during manipulation. The compound's material safety data sheet provides detailed information about its physical properties, including melting point, solubility characteristics, and recommended storage conditions. These parameters are essential for researchers planning experimental work with this material, particularly in high-throughput screening environments.
Future research directions for 1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine may explore its potential in cancer therapeutics and neurodegenerative disease research, two areas receiving substantial funding and public attention. The compound's modular structure allows for numerous derivatives, enabling medicinal chemists to develop targeted libraries for biological evaluation. As computational chemistry and AI-assisted drug discovery continue to advance, compounds like this serve as excellent test cases for predictive modeling of bioactivity.
For researchers sourcing CAS 242797-15-5, quality verification remains paramount. Reputable suppliers provide comprehensive analytical data and certificates of analysis to ensure research reproducibility. The compound's growing importance in pharmacophore development and lead optimization processes underscores its value in modern drug discovery pipelines. With proper documentation and handling, this pyrazole derivative can contribute significantly to advancing scientific understanding of structure-based drug design principles.
In conclusion, 1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine represents an important chemical entity with broad potential across multiple research domains. Its unique combination of aromatic substituents and the pyrazole core structure offers numerous opportunities for innovation in medicinal chemistry and materials science. As research into targeted therapies and precision medicine continues to expand, compounds like this will likely play increasingly important roles in developing next-generation therapeutic agents.
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